![molecular formula C16H18O2S2 B14466325 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene CAS No. 65972-18-1](/img/structure/B14466325.png)
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene is an organic compound characterized by the presence of a benzylsulfanyl group attached to an ethanesulfonyl moiety, which is further connected to a methyl-substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene typically involves the reaction of benzyl mercaptan with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
化学反応の分析
Types of Reactions
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various benzyl-substituted derivatives.
科学的研究の応用
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can form strong interactions with various biological molecules, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-ethanesulfonyl-ethyl)-benzamide
- 1-(Benzylsulfanyl)octan-2-ol
- 2-(3,5-Dinitro-benzylsulfanyl)-1H-benzoimidazole .
Uniqueness
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene is unique due to its combination of a benzylsulfanyl group and an ethanesulfonyl moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
特性
CAS番号 |
65972-18-1 |
|---|---|
分子式 |
C16H18O2S2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(2-benzylsulfanylethylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C16H18O2S2/c1-14-7-9-16(10-8-14)20(17,18)12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
InChIキー |
RLFQOFZGVPBXNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


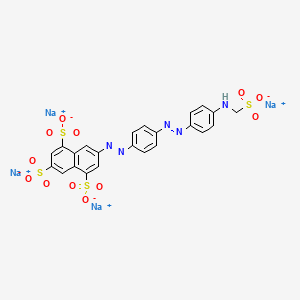
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
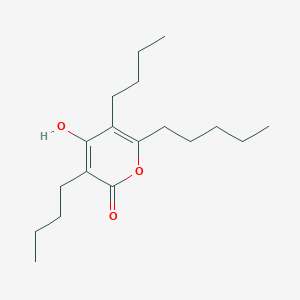
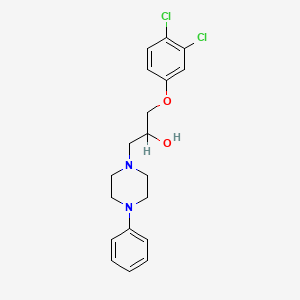

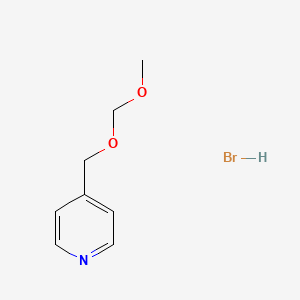
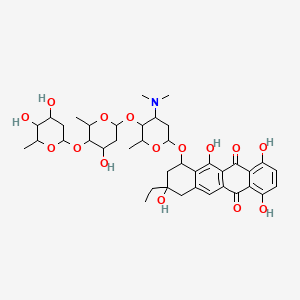
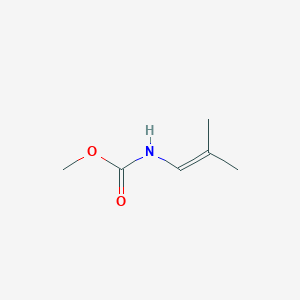
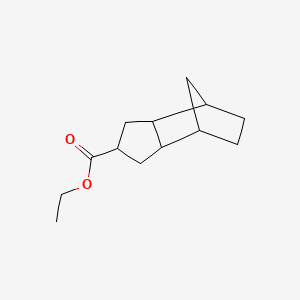
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
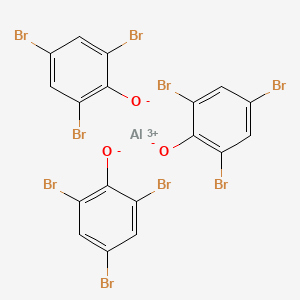
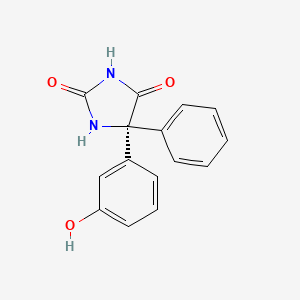

![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
